molecular formula C14H18N4OS B2796851 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide CAS No. 2097922-60-4

3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide

Cat. No.: B2796851
CAS No.: 2097922-60-4
M. Wt: 290.39
InChI Key: CXGPAIDMCBWINY-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic organic compound with the molecular formula C20H22N4OS and a molecular weight of 366.5 g/mol . This molecule is characterized by a propanamide linker connecting two key pharmacophoric units: a 4-(methylsulfanyl)phenyl group and a 2H-1,2,3-triazol-2-ylethyl moiety. The presence of the 1,2,3-triazole ring is of significant interest in medicinal chemistry, as this heterocycle is widely used in the design of bioactive molecules due to its hydrogen bonding capability and metabolic stability . Triazole-containing compounds are frequently investigated for their potential pharmacological properties. The 1,2,3-triazole scaffold, in particular, is a privileged structure in drug discovery that can serve as a bioisostere for amide and ester functionalities, often contributing to enhanced binding affinity with biological targets . The methylsulfanyl (S-CH3) substituent on the phenyl ring may also influence the compound's electronic properties and lipophilicity, which can be critical for its absorption and interaction with enzymes or receptors. While the specific biological profile and mechanism of action of this compound require further investigation, its structural features make it a valuable chemical intermediate for exploring new therapeutic agents. Potential research applications include use as a building block in synthetic chemistry, a candidate in high-throughput screening libraries for drug discovery, or a lead compound for developing agents with potential antimicrobial or other biological activities . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-20-13-5-2-12(3-6-13)4-7-14(19)15-10-11-18-16-8-9-17-18/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGPAIDMCBWINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the triazole derivative.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling of the carboxylic acid with an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

The compound 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic organic molecule that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications, focusing on medicinal chemistry, agricultural uses, and its role in material science.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the methylsulfanyl group in this compound can enhance its interaction with biological targets. Studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains, including resistant strains . The potential for this compound to serve as an antimicrobial agent is under investigation, particularly in the context of drug-resistant infections.

Anticancer Properties

The triazole ring is known for its anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide may exhibit similar properties, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

This compound's ability to inhibit specific enzymes involved in disease pathways is another area of interest. For instance, triazole derivatives have been shown to inhibit phospholipase A2, which is implicated in inflammatory processes. The inhibition of such enzymes could lead to therapeutic applications in treating inflammatory diseases .

Pesticide Development

The structural characteristics of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide suggest potential utility as a pesticide or herbicide. Compounds with similar functionalities have been explored for their ability to disrupt pest metabolism or growth. The inclusion of the triazole group may enhance efficacy against specific pests while reducing toxicity to non-target organisms .

Plant Growth Regulation

Research into plant growth regulators has identified triazole compounds as effective agents for modifying plant growth patterns. This compound could be tested for its effects on plant physiology, possibly enhancing crop yield or resilience against environmental stressors.

Polymer Chemistry

The unique chemical structure of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide positions it as a potential building block in polymer synthesis. Its functional groups can facilitate cross-linking or serve as reactive sites for further modifications, leading to materials with tailored properties for applications in coatings or composites.

Nanotechnology

In nanotechnology, compounds like this one are being explored for their role in creating nanoscale materials with specific functionalities. The incorporation of triazole derivatives into nanomaterials can impart unique electronic or optical properties, making them suitable for applications in sensors or drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives against Staphylococcus aureus. The results indicated that compounds with similar structural motifs exhibited significant inhibition zones compared to control groups. Further research on 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide could elucidate its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that triazole-containing compounds induced apoptosis through mitochondrial pathways. The specific effects of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide are yet to be fully characterized but suggest promising avenues for anticancer research.

Mechanism of Action

The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methylsulfanyl vs. Methoxy Groups
  • 3-(4-Methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide (CAS 2097919-65-6, ):
    • Molecular Formula: C₁₄H₁₈N₄O₂
    • Molecular Weight: 274.32 g/mol
    • Key Difference: Methoxy (OMe) replaces methylsulfanyl (SMe), reducing lipophilicity (lower logP) and altering electronic effects. Methoxy groups are electron-donating, whereas methylsulfanyl is weakly electron-donating but more lipophilic .
Halogenated and Heterocyclic Aromatic Systems
  • N-(2-Chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide (CAS 949441-28-5, ):
    • Features a pyrimidine ring with methylsulfanyl and chloro/fluoro substituents.
    • Molecular Weight: ~438.94 g/mol (estimated).
    • The pyrimidine core may enhance DNA intercalation or kinase inhibition compared to phenyl derivatives .

Heterocyclic Modifications on the Amide Side Chain

Triazole vs. Tetrazole Derivatives
  • N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5, ): Molecular Formula: C₁₉H₂₁N₅O Molecular Weight: 335.40 g/mol The tetrazole ring (acidic NH) contrasts with the non-acidic triazole in the target compound, affecting solubility and metal-binding properties .
Thiazole and Sulfonamide Derivatives
  • 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (CAS 821010-72-4, ): Molecular Formula: C₂₀H₂₀N₄O₃S₂ Combines a thiazole sulfonamide with a phenoxypropanamide backbone. Sulfonamide groups enhance hydrogen bonding and may target enzymes like carbonic anhydrase .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Key Substituents logP (Predicted) Key Features
Target Compound ~290.39 4-SMe-phenyl, triazolyl ethyl ~2.8 High lipophilicity, metabolic stability
3-(4-Methoxyphenyl) analog () 274.32 4-OMe-phenyl, triazolyl ethyl ~2.2 Reduced lipophilicity, improved solubility
CAS 949441-28-5 () ~438.94 Pyrimidine, SMe, Cl/F ~3.5 Potential kinase inhibition
CAS 483993-91-5 () 335.40 Tetrazole, ethylphenyl ~3.0 Acidic NH, metal coordination

Biological Activity

The compound 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic molecule that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{S}

This structure includes:

  • A triazole ring , which is known for its role in various biological activities.
  • A methylsulfanyl group that may enhance lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of propanamide have shown notable activity against various bacterial and fungal strains. In one study, synthesized compounds were tested against 10 different bacteria and 10 fungi species, demonstrating considerable antimicrobial activity across the board .

Microorganism Activity
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansNotable

Anticancer Activity

Compounds containing triazole rings have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways that cancer cells rely on for growth and survival. Specifically, triazole derivatives have been reported to inhibit the COX enzyme, which is implicated in tumor progression .

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases . The presence of the methylsulfanyl group could potentially enhance these effects by improving the compound's interaction with cellular targets.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole-containing compounds are well-documented. They act by inhibiting cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This has implications for treating conditions such as arthritis and other inflammatory disorders .

The biological activity of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX, leading to decreased inflammation and tumor growth.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial disruption is a common mechanism observed in triazole derivatives.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study published in MDPI highlighted that triazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Another research effort focused on the antimicrobial efficacy of various propanamide derivatives, revealing promising results against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis yield of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide?

  • Answer : Synthesis optimization requires careful control of reaction parameters:

  • Catalysts : Copper(I) salts (e.g., CuI) are critical for facilitating cycloaddition reactions to form the triazole ring .

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reactant solubility and reaction efficiency .

  • Temperature : Moderate heating (60–80°C) improves reaction kinetics without degrading sensitive functional groups .

  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

    Parameter Recommended Conditions Impact on Yield
    CatalystCuI (10 mol%)Increases cycloaddition efficiency
    SolventDMFEnhances solubility of aryl intermediates
    Temperature70°CBalances reaction rate and stability

Q. Which spectroscopic techniques are essential for characterizing this compound and verifying its structural integrity?

  • Answer : A multi-technique approach is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the methylsulfanyl phenyl group and triazole ring (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak matching C14_{14}H17_{17}N3_3OS2_2) .
  • FTIR : Amide C=O stretching (~1650 cm1^{-1}) and triazole C-N vibrations (~1500 cm1^{-1}) confirm functional groups .

Q. How does solvent choice influence the solubility and stability of this compound during biological assays?

  • Answer : Solubility profiles vary significantly:

  • Polar solvents : DMSO or ethanol are optimal for stock solutions (>10 mM) but may interfere with cell-based assays .
  • Aqueous buffers : Use surfactants (e.g., Tween-80) to enhance solubility in PBS or DMEM for in vitro studies .
  • Stability : Avoid prolonged exposure to acidic/basic conditions (pH <5 or >9) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Answer : Discrepancies may arise from assay-specific conditions or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate anti-inflammatory activity using both ELISA (cytokine quantification) and Western blot (NF-κB pathway analysis) .
  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing methylsulfanyl with methoxy) to identify structure-activity relationships (SAR) .
  • Dose-response curves : Ensure consistent IC50_{50} values across multiple cell lines (e.g., HeLa vs. HEK293) to confirm target specificity .

Q. What computational approaches are suitable for elucidating the triazole ring’s role in target binding?

  • Answer : Molecular modeling and quantum mechanics provide mechanistic insights:

  • Docking simulations : Use AutoDock Vina to predict interactions with enzymes like COX-2 or HDACs, focusing on triazole-hydrogen bonding .
  • Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites on the triazole ring .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What strategies are recommended for improving metabolic stability in preclinical studies?

  • Answer : Address metabolic vulnerabilities through:

  • Prodrug design : Mask the amide group with ester linkages to reduce hepatic clearance .
  • Isotopic labeling : Incorporate 2^{2}H or 13^{13}C at labile positions (e.g., methylsulfanyl group) to track degradation pathways .
  • CYP450 inhibition assays : Identify major metabolizing enzymes using human liver microsomes and selective inhibitors .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for anticancer activity?

  • Answer : Systematic modifications guide SAR studies:

  • Core modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to alter π-π stacking interactions .

  • Side-chain variations : Introduce alkyl or aryl groups on the triazole nitrogen to modulate lipophilicity .

  • Functional group additions : Add electron-withdrawing groups (e.g., -NO2_2) to the phenyl ring to enhance electrophilic reactivity .

    Derivative Modification Observed Activity
    Compound APyridine substitution2× higher cytotoxicity in MCF-7 cells
    Compound BTriazole-N methylationReduced CYP3A4 metabolism

Q. What experimental protocols are critical for analyzing reaction mechanisms during synthesis?

  • Answer : Mechanistic studies require:

  • Kinetic profiling : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .
  • Isotopic labeling : Use 15^{15}N-labeled azides to track triazole formation via click chemistry .
  • Intermediate trapping : Employ low-temperature NMR to isolate and characterize transient species (e.g., nitrene intermediates) .

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